3-(Azulen-2-yl)pyridine
Description
Significance of Azulenyl-Containing Systems in Contemporary Chemical Research
The azulene (B44059) moiety is a cornerstone of non-benzenoid aromatic chemistry, captivating researchers with its distinct properties that diverge significantly from its isomer, naphthalene. mdpi.com
Azulene is a non-alternant aromatic hydrocarbon composed of a five-membered, electron-rich ring fused to a seven-membered, electron-poor ring. researchgate.net This arrangement results in a significant ground-state dipole moment (1.08 D) and a polarized π-electron system. mdpi.commdpi.com The fusion of a 6 π-electron cyclopentadienyl (B1206354) anion and a 6 π-electron tropylium (B1234903) cation is a common depiction of this charge separation. mdpi.commdpi.com This inherent polarization means the seven-membered ring is electrophilic, while the five-membered ring is nucleophilic. mdpi.com
The small highest occupied molecular orbital–lowest unoccupied molecular orbital (HOMO–LUMO) gap in azulene derivatives is responsible for their notable chemical, electronic, and optical characteristics. mdpi.com The molecule has three pairs of identical positions (1,3; 4,8; 5,7) and two distinct positions (2 and 6), each with different charge densities and reactivity. mdpi.com This intrinsic electronic asymmetry makes azulene an intriguing building block for materials with specific electronic and optical properties. mdpi.com The azulene moiety can act as an electron reservoir, donating electrons to a suitable acceptor, particularly when the acceptor is substituted at the 1-position. mdpi.com
The pyridine (B92270) ring is a fundamental heterocyclic scaffold with widespread importance in various chemical disciplines. researchgate.netnih.gov Its basicity, stability, water solubility, and ability to form hydrogen bonds make it a valuable component in organic synthesis. nih.gov The nitrogen atom in the pyridine ring imparts a weakly basic character and makes the molecule relatively electron-deficient. jscimedcentral.com This electronic feature influences its reactivity, which includes behaving as a tertiary amine (undergoing reactions at the nitrogen atom) and as an aromatic compound (undergoing nucleophilic substitution). jscimedcentral.com
In coordination chemistry, pyridine and its derivatives are extensively used as ligands to form metal complexes. researchgate.netjscimedcentral.com The ability of the pyridine nitrogen to coordinate with a vast array of metal ions has led to its use in catalysis, functional materials, and molecular assemblies. researchgate.netacs.org The versatility of pyridine is further enhanced by the ability to functionalize the ring, allowing for the fine-tuning of its electronic and steric properties. rsc.org
Overview of Research Trajectories for Azulenylpyridine Derivatives
Research into azulenylpyridine derivatives has explored the consequences of linking these two distinct aromatic systems. Synthetic strategies have been developed to create various isomers, with substitution at different positions on both the azulene and pyridine rings. mdpi.com For instance, the synthesis of 1-(2-pyridyl)azulenes has been achieved, and palladium-catalyzed cross-coupling reactions have been employed to produce 2- and 6-heteroarylazulenes. mdpi.com
A significant area of investigation has been the photophysical and electrochemical properties of these compounds. Azulenyl-substituted terpyridines, for example, have been synthesized and shown to exhibit fluorescence. beilstein-journals.org Furthermore, conjugated azo-aromatic systems containing 4-(R-azulen-1-yl)-2,6-dimethyl-pyridine have been studied for their nonlinear optical properties. researchgate.netnih.gov The research indicates that the attachment of the azulenyl moiety can induce fluorescence, often stemming from the unusual S2 → S0 transition of the azulene core. researchgate.net The inherent charge-transfer characteristics of the azulene system, combined with the coordinating ability of the pyridine, make these derivatives promising for applications in materials science, such as in the development of sensors and electrochromic devices. mdpi.comacs.org
Scope and Research Focus on 3-(Azulen-2-yl)pyridine and Related Conjugated Systems
While much of the reported research has focused on azulenes substituted at the 1-position, the study of 2-substituted azulenes like this compound is a crucial area for a comprehensive understanding of azulenylpyridine chemistry. The linkage at the 2-position of the azulene core presents a different electronic and steric environment compared to the more commonly studied 1-substituted isomers.
The focus on this compound and its related conjugated systems involves several key research aspects:
Synthesis: Developing efficient and selective synthetic routes to access this compound and its derivatives.
Electronic Properties: Investigating the electronic structure, including the HOMO-LUMO gap and charge distribution, to understand how the 2-yl linkage influences the properties of the conjugated system. researchgate.net
Spectroscopic Characterization: Analyzing the UV-Vis, fluorescence, and NMR spectra to elucidate the photophysical properties and structural features. researchgate.netsemanticscholar.org
Coordination Chemistry: Exploring the ability of the pyridine nitrogen in this compound to act as a ligand for transition metals, potentially leading to novel coordination polymers and catalysts. researchgate.netrsc.org
Material Applications: Evaluating the potential of these compounds in areas such as molecular electronics, nonlinear optics, and sensing, driven by the unique combination of azulene's redox activity and pyridine's functionality. researchgate.netresearchgate.net
Structure
3D Structure
Properties
CAS No. |
881211-85-4 |
|---|---|
Molecular Formula |
C15H11N |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-azulen-2-ylpyridine |
InChI |
InChI=1S/C15H11N/c1-2-5-12-9-15(10-13(12)6-3-1)14-7-4-8-16-11-14/h1-11H |
InChI Key |
SSUBKMWBMXAJCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)C3=CN=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Azulen 2 Yl Pyridine and Analogous Azulenylpyridines
Direct Coupling Strategies for Azulenyl-Pyridine Linkage
Direct coupling methods provide efficient routes to connect azulene (B44059) and pyridine (B92270) moieties. These strategies can be broadly categorized into those that construct the pyridine ring onto a pre-existing azulene structure and those that form a direct bond between the two pre-formed aromatic systems.
Pyranylium Salt-Mediated Approaches
The transformation of pyranylium salts into pyridines is a classic and effective method for synthesizing substituted pyridine rings. This approach involves the reaction of a pyranylium cation with a nitrogen source, which replaces the oxygen atom in the pyran ring to form the corresponding pyridine.
A well-established method for converting pyranylium salts into pyridines involves their reaction with ammonium acetate. In this process, the pyranylium salt, which can be prepared from azulene-containing precursors, is refluxed with an excess of ammonium acetate. The ammonium acetate serves as the nitrogen source for the pyridine ring.
While specific examples for the synthesis of 3-(Azulen-2-yl)pyridine via this method are not extensively detailed in readily available literature, the synthesis of analogous compounds, such as 4-(azulen-1-yl)-2,6-diphenylpyridines, has been successfully demonstrated. In this synthesis, 4-(azulen-1-yl)-2,6-diphenylpyranylium perchlorate is reacted with ammonium acetate in boiling ethanol. The pyridine product is then isolated via column chromatography. This analogous transformation illustrates the viability of the methodology for creating azulenyl-pyridine linkages.
Table 1: Synthesis of an Analogous Azulenylpyridine via Pyranylium Salt Intermediate
| Starting Material (Pyranylium Salt) | Reagent | Solvent | Condition | Product |
| 4-(Azulen-1-yl)-2,6-diphenylpyranylium perchlorate | Ammonium Acetate | Ethanol | Reflux, 1 hr | 4-(Azulen-1-yl)-2,6-diphenylpyridine |
This table represents the synthesis of an analogous compound to illustrate the methodology.
A review of the scientific literature did not yield specific examples of a one-pot, palladium-catalyzed halogen substitution on a pyranylium salt followed by in situ nitrogen incorporation for the synthesis of this compound or its analogs. This specific pathway does not appear to be a commonly documented strategy for this class of compounds.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Stille couplings are particularly relevant for linking two aromatic systems like azulene and pyridine.
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoborane (such as a boronic acid or boronic ester) and an organic halide or triflate. youtube.com This method is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. youtube.com For the synthesis of this compound, two primary disconnection approaches are feasible:
Reaction of an azulen-2-yl boronic acid (or its ester) with a 3-halopyridine.
Reaction of a 2-haloazulene with a pyridine-3-boronic acid.
The coupling of 2-pyridyl nucleophiles can be challenging due to the slow rate of transmetalation and potential for protodeboronation of the heteroaryl boron reagent. nih.gov However, the development of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, has enabled the efficient coupling of even challenging heteroaromatic substrates. nih.govnih.gov Typical conditions involve a palladium source like Pd(PPh₃)₄ or Pd₂(dba)₃, a phosphine ligand, and an inorganic base such as K₂CO₃ or CsF in a solvent like dioxane or toluene. nih.govscispace.com
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Function |
| Azulenyl Component | Azulen-2-yl boronic acid | Organoboron nucleophile |
| Pyridine Component | 3-Bromopyridine | Organic halide electrophile |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | Facilitates catalytic cycle |
| Base | K₂CO₃, KF, or CsF | Activates boronic acid |
| Solvent | Dioxane or Toluene | Reaction medium |
| Temperature | 80-110 °C | To drive the reaction |
This table outlines generalized conditions as specific examples for azulenylpyridine synthesis were not detailed in the surveyed literature.
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.org Organostannanes are valued for their stability to air and moisture and their tolerance of many functional groups, though their toxicity is a notable drawback. wikipedia.org The mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org
For the synthesis of azulenylpyridines, this could involve coupling a haloazulene (e.g., 2-bromo- or 2-iodoazulene) with an organostannylpyridine, or an azulenylstannane with a halopyridine. The feasibility of this approach is supported by studies on the preparation of organotin reagents derived from azulenes. For instance, 6-(tri-n-butylstannyl)azulene has been successfully prepared and used in Stille cross-coupling reactions with various aryl halides. rsc.org Similarly, 2-iodoazulene has been used as a substrate in Stille couplings. This demonstrates that azulene moieties can be effectively incorporated into the requisite organometallic reagents for this transformation. Additives like copper(I) iodide (CuI) can significantly accelerate the reaction rate. harvard.edu
Table 3: Representative Conditions for Stille Coupling
| Component | Example | Function |
| Azulenyl Component | 2-Iodoazulene | Organic halide electrophile |
| Pyridine Component | 3-(Tributylstannyl)pyridine | Organotin nucleophile |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | Facilitates catalytic cycle |
| Ligand | PPh₃, XPhos | Stabilizes catalyst, promotes reaction |
| Additive | CuI (optional) | Co-catalyst to accelerate transmetalation |
| Solvent | Dioxane or DMF | Reaction medium |
| Temperature | 50-110 °C | To drive the reaction |
This table outlines generalized conditions based on established Stille coupling protocols for azulenes and other heteroaromatics.
Nucleophilic Attack of Azulene on Activated Pyridine Systems
Due to the electron-rich nature of the azulene core, particularly at the C1 and C3 positions, it can act as a nucleophile in reactions with sufficiently electrophilic pyridine derivatives. nih.gov However, pyridine itself is not electrophilic enough to react directly with azulene. mdpi.com Therefore, activation of the pyridine ring is a prerequisite for successful nucleophilic addition. mdpi.comdigitellinc.com This activation is typically achieved by N-functionalization, which transforms the neutral pyridine into a more electrophilic pyridinium (B92312) salt. researchgate.net
One effective method for activating the pyridine ring involves the use of trifluoromethanesulfonic anhydride (Tf₂O). In the presence of pyridine, Tf₂O forms the highly electrophilic 1-trifluoromethanesulfonylpyridinium trifluoromethanesulfonate (TPT). This reagent has been shown to react with azulenes to yield various substituted pyridine derivatives. rsc.org
The reaction of azulenes with TPT can lead to the formation of 4-(1-azulenyl)-1,4-dihydropyridine derivatives. The regioselectivity of this attack, favoring the C4 position of the pyridine ring, is a notable feature of this methodology. The specific products formed can be influenced by the reaction conditions. rsc.org For instance, the reaction can also yield 6-(1-azulenyl)-1-trifluoromethanesulfonyl-1-aza-hexa-1,3,5-trienes depending on the conditions employed. rsc.org This approach highlights a versatile strategy for the synthesis of azulenyl-substituted dihydropyridines, which can be precursors to the corresponding aromatic pyridines.
Multicomponent and Cyclization Approaches
In addition to direct coupling methods, multicomponent and cyclization strategies offer powerful routes to construct the azulenylpyridine framework. These methods often involve the formation of the pyridine ring from acyclic or different heterocyclic precursors that already contain the azulene moiety.
A notable and somewhat unexpected route to azulene- and pyridine-fused heteroaromatics involves the reductive cyclization of 1-nitroazulene derivatives. mit.edu This method has been demonstrated to be effective for constructing complex, fused polycyclic systems. For example, the reductive cyclization of a 1-nitroazulene compound has been used to synthesize a seven-fused ring system containing both azulene and pyridine moieties. mit.edu This reaction proceeds in moderate yields and appears to be specific to nitro groups at the 1-position of the azulene. When the nitro group is on an adjacent phenyl ring, the reaction instead yields a pyrrole-fused product via a Cadogan cyclization. mit.edu This highlights the unique reactivity imparted by the azulene nucleus in directing the cyclization pathway.
| Substrate | Product | Yield (%) |
| 1-Nitroazulene derivative 5 | Az-Py-2 | 24-62% |
| 1-Nitroazulene derivative 6 | Az-Py-3 | 24-62% |
| 1-Nitroazulene derivative 7 | Az-Py-4 | 24-62% |
| 1-Nitroazulene derivative 8 | Az-Py-5 | 24-62% |
| 1-Nitroazulene derivative 9 | Az-Py-6 | 24-62% |
This table shows the yields for the synthesis of various azulene- and pyridine-fused heteroaromatics via reductive cyclization of the corresponding 1-nitroazulene precursors. mit.edu
The Claisen-Schmidt condensation is a fundamental reaction in organic synthesis for the formation of chalcones, which are α,β-unsaturated ketones. nih.govscispace.com This reaction typically involves the base-catalyzed condensation of an aldehyde and a ketone. rsc.orgmdpi.com In the context of azulenylpyridine synthesis, azulene-containing aldehydes or ketones can be employed to generate azulenyl chalcones. These chalcones then serve as key precursors for subsequent pyridine ring formation. youtube.com
The classical Claisen-Schmidt condensation is often catalyzed by bases like sodium hydroxide or potassium hydroxide in an alcohol solvent, and it is widely used for preparing hydroxyl-substituted chalcones with good to excellent yields (60-90%). nih.gov The general mechanism involves the formation of an enolate from the ketone, which then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde. mdpi.com The resulting β-hydroxy ketone readily dehydrates to form the stable, conjugated chalcone.
The Kröhnke pyridine synthesis is a powerful method for constructing highly functionalized pyridines. wikipedia.org This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound (such as a chalcone) in the presence of a nitrogen source, typically ammonium acetate. researchgate.netnih.gov
In this methodology, the azulenyl group can be incorporated into either the α,β-unsaturated ketone (azulenyl chalcone) or the α-pyridinium methyl ketone salt. The reaction proceeds through a Michael addition of the enolate of the ketone to the chalcone, forming a 1,5-dicarbonyl intermediate. wikipedia.org This intermediate then undergoes cyclization and dehydration with ammonia (from ammonium acetate) to form the pyridine ring. wikipedia.orgresearchgate.net The Kröhnke synthesis is known for its generally mild reaction conditions and high yields, making it an attractive strategy for the synthesis of diversely substituted azulenylpyridines. wikipedia.org
Regioselectivity and Yield Optimization in Azulenylpyridine Synthesis
The regioselectivity of reactions involving the azulene nucleus is a critical aspect of synthesizing specifically substituted azulenylpyridines. The inherent electronic properties of azulene dictate that the C1 and C3 positions are the most nucleophilic and thus most susceptible to electrophilic attack. Conversely, the C2 position is less reactive towards electrophiles.
In the context of nucleophilic attack by azulene on activated pyridines, the regioselectivity is also influenced by the nature of the activating group on the pyridine ring and the substituents on the azulene itself. For instance, bulky groups on the pyridine can sterically hinder attack at certain positions, thereby directing the incoming nucleophile to other sites. nih.gov
Yield optimization in these syntheses often involves careful control of reaction parameters such as temperature, solvent, and the choice of activating agents or catalysts. For multicomponent reactions like the Kröhnke synthesis, the stoichiometry of the reactants and the nature of the base or acid catalyst can significantly impact the efficiency of the reaction. The stability of the azulene ring under the reaction conditions must also be considered, as harsh acidic or basic conditions can lead to decomposition.
Advanced Spectroscopic Characterization and Photophysical Properties of 3 Azulen 2 Yl Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like azulenyl-pyridines. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HETCOR) techniques, a complete assignment of all proton and carbon signals can be achieved, providing deep insights into the molecule's electronic structure.
The ¹H and ¹³C NMR spectra of azulenyl-pyridine derivatives are consistent with their proposed chemical structures. In related compounds like 4′-azulenyl-2,2′:6′,2″-terpyridines, the proton resonances of the pyridine (B92270) rings are not significantly influenced by the magnetic field of the azulene (B44059) moiety beilstein-journals.org. The signals for the azulene and pyridine protons typically appear in the aromatic region of the spectrum, generally between 7.0 and 9.0 ppm.
For instance, in studies of 4-(azulen-1-yl)-2,6-diphenylpyridine, the pyridine protons (H-3, H-5) and the phenyl protons appear as distinct multiplets, while the azulene protons present a characteristic pattern of doublets and triplets corresponding to their positions on the five- and seven-membered rings semanticscholar.org. The ¹³C NMR spectra show corresponding signals for all unique carbon atoms, with chemical shifts providing information about their electronic environment semanticscholar.org.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-(Azulen-1-yl)-2,6-diphenylpyridine in CDCl₃. Data sourced from a study on a related isomer to illustrate typical chemical shift ranges.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Pyridine H-3, H-5 | 7.95 (s) | 119.5 |
| Pyridine C-2, C-6 | - | 157.6 |
| Pyridine C-4 | - | 144.3 |
| Azulene H-2' | 7.74 (s) | 134.2 |
| Azulene H-3' | 7.42 (d) | 134.1 |
| Azulene H-4' | 9.90 (d) | 139.2 |
| Azulene H-5' | 7.58 (t) | 134.8 |
| Azulene H-6' | 7.98 (t) | 142.2 |
| Azulene H-7' | 7.58 (t) | 134.2 |
| Azulene H-8' | 8.46 (d) | 139.0 |
| Phenyl Protons | 7.49-7.53 (m), 8.22 (d) | 127.1-139.8 |
To definitively assign the complex and often overlapping signals in the aromatic region of the NMR spectra, two-dimensional (2D) techniques are employed. semanticscholar.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. In azulenyl-pyridines, COSY spectra reveal correlations between adjacent protons within the pyridine ring and throughout the azulene framework, allowing for the tracing of the connectivity of the spin systems in each ring.
HETCOR (Heteronuclear Correlation): Now more commonly performed as HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation), this technique establishes correlations between protons and the carbon atoms they are attached to (one-bond C-H correlation) or separated by two or three bonds (long-range C-H correlation). HETCOR is essential for assigning the chemical shifts of protonated carbons unambiguously semanticscholar.orgresearchgate.net. The complete assignment of ¹H and ¹³C signals is typically confirmed using a combination of these 2D NMR methods nih.gov.
The chemical shifts observed in the NMR spectra of azulenyl-pyridine derivatives are highly sensitive to the electronic nature of substituents on the azulene ring. This correlation provides valuable information about charge distribution within the molecule.
Studies on 4-(3-substituted-azulen-1-yl)-pyridines have shown that electron-donating groups (EDGs) at the C-3 position of the azulene moiety lead to a noticeable shielding effect (an upfield shift to lower ppm values) on the H-5 and H-7 protons of the azulene ring semanticscholar.org. Conversely, electron-withdrawing groups (EWGs) would be expected to cause a deshielding effect (a downfield shift). This phenomenon is a direct consequence of the substituent's influence on the π-electron density distribution within the azulene system semanticscholar.org. Similarly, ¹³C NMR chemical shifts in the azulene moiety exhibit comparable behavior, reflecting the changes in local electron density semanticscholar.org. The placement of substituents on odd-numbered carbons primarily affects the Highest Occupied Molecular Orbital (HOMO), while placement on even-numbered carbons affects the Lowest Unoccupied Molecular Orbital (LUMO), influencing the electronic environment probed by NMR odinity.com.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides critical insights into the photophysical properties of these compounds, revealing how they interact with light. The unique electronic structure of the azulene core, a non-benzenoid isomer of naphthalene, imparts distinctive absorption and emission characteristics to its derivatives nsf.gov.
Azulenyl-pyridine derivatives exhibit complex UV-Vis absorption spectra with multiple bands corresponding to various electronic transitions. A characteristic feature of azulene-containing compounds is a weak S₀ → S₁ electronic transition in the visible region of the spectrum, which is responsible for their intense blue or violet color nsf.gov.
The absorption spectra are significantly influenced by the substitution pattern on both the azulene and pyridine rings. For example, the UV-Vis spectra of 4-(azulen-1-yl)-2,6-diphenylpyridines show several absorption maxima (λ_max) in methanol, with the longest wavelength absorption band appearing around 365-403 nm semanticscholar.org. The position and intensity of these bands are sensitive to the electronic properties of substituents. The π–π* transition bands are particularly affected by azulenyl substituents nih.gov. The strong electron-accepting nature of a pyridinium (B92312) moiety can de-shield the azulenic protons, which is also reflected in the electronic spectra researchgate.net.
Table 2: UV-Vis Absorption Maxima (λ_max) for Selected 4-(3-R-azulen-1-yl)-2,6-diphenylpyridines in Methanol. Illustrative data from related compounds showing substituent effects.
| Compound (Substituent R) | λ_max (nm) |
| H | 402, 335, 308, 285, 246, 220 |
| CHO | 375, 303, 285, 244, 217 |
| CN | 385, 294, 246, 216 |
| NO₂ | 403, 308, 233, 219 |
Source: Adapted from research on 4-(azulen-1-yl)-pyridines semanticscholar.org.
A remarkable characteristic of azulene and its derivatives is their unusual fluorescence behavior. Unlike most aromatic molecules that fluoresce from their first excited singlet state (S₁), azulene predominantly exhibits fluorescence from the second excited singlet state (S₂ → S₀) nih.govresearchgate.net. This anomalous emission is a direct consequence of the large energy gap between the S₁ and S₂ states.
Studies on 4′-azulenyl-substituted terpyridines have shown that these compounds are fluorescent, with quantum yields that are highly dependent on the substitution pattern nih.govnih.gov. For example, upon excitation, 4′-(azulen-1-yl)-2,2′:6′,2″-terpyridine displays a dual fluorescence emission in dichloromethane, with peaks observed at 435 nm (attributed to the S₂ → S₀ transition) and 530 nm (a weaker S₁ → S₀ transition) nih.gov. The introduction of electron-donating methyl groups onto the azulene ring can lead to a significant increase in fluorescence intensity and a hypsochromic (blue) shift in the emission wavelengths nih.gov. Furthermore, the emission properties can be sensitive to the environment; for instance, 2-(pyrid-2-yl)-1-azaazulene shows enhanced emission in acidic media upon protonation researchgate.net. This tunable fluorescence makes azulenyl-pyridines promising candidates for applications in sensors and optical materials mdpi.comechemcom.com.
Fluorescence Emission Studies
Anti-Kasha's Rule Emission (S₂→S₀ Fluorescence)
A defining characteristic of azulene and its derivatives is their propensity to emit light from the second excited singlet state (S₂), a direct contravention of Kasha's rule which dictates that fluorescence should occur from the lowest excited state of a given multiplicity (S₁) researchgate.net. This anomalous emission, termed S₂→S₀ fluorescence, is a hallmark of the azulenic system. The primary reason for this behavior is the unusually large energy gap between the S₂ and S₁ states in azulene, which significantly slows down the rate of internal conversion (IC) from S₂ to S₁, allowing the radiative decay from S₂ to compete effectively.
While specific studies solely focused on 3-(Azulen-2-yl)pyridine are limited, the extensive research on other azulene derivatives provides a strong basis for understanding its behavior. The introduction of a pyridine substituent is not expected to fundamentally alter this intrinsic property of the azulene core. Computational studies on various azulene derivatives have consistently predicted exclusive S₂ emission acs.org. The S₂→S₀ fluorescence is typically observed in the ultraviolet to blue region of the electromagnetic spectrum.
Dual Fluorescence Behavior
In certain substituted azulene systems, a fascinating phenomenon of dual fluorescence can be observed, where emission occurs from both the S₂ and S₁ states. This behavior is particularly evident in azulene derivatives where the energy gap between S₂ and S₁ is reduced, making the internal conversion process more competitive with S₂ fluorescence.
A study on 4'-(azulen-1-yl)-2,2':6',2''-terpyridine, a compound featuring an azulene moiety linked to a pyridine-containing terpyridine unit, provides valuable insights. In this system, dual fluorescence was observed with emission peaks corresponding to both the S₂→S₀ and S₁→S₀ transitions thejamesonlab.com. For the unsubstituted 4'-(azulen-1-yl)-2,2':6',2''-terpyridine in dichloromethane, emission maxima were recorded at 435 nm (S₂→S₀) and 530 nm (S₁→S₀) upon excitation at 375 nm thejamesonlab.com. This suggests that for certain azulenyl-pyridine architectures, both excited states can be emissive, leading to a broad emission profile spanning a significant portion of the visible spectrum. The relative intensities of the two emission bands are highly dependent on the specific substitution pattern and the solvent environment, which can influence the energy levels and the rates of radiative and non-radiative decay processes.
Influence of Substitution on Emission Wavelength and Intensity
The photophysical properties of this compound can be significantly modulated by the introduction of substituents on either the azulene or pyridine rings. These substitutions can alter the electronic structure of the molecule, thereby influencing the energies of the excited states and, consequently, the emission wavelength and quantum yield.
In the aforementioned study of 4'-azulenyl-terpyridines, the effect of substitution on the azulene ring was clearly demonstrated thejamesonlab.com. The introduction of three methyl groups on the seven-membered ring of the azulene moiety in 4'-(4,6,8-trimethylazulen-1-yl)-2,2':6',2''-terpyridine resulted in a hypsochromic (blue) shift of both emission bands compared to the unsubstituted analog. The S₂→S₀ emission shifted from 435 nm to 427 nm, and the S₁→S₀ emission shifted from 530 nm to 522 nm thejamesonlab.com.
More dramatically, the substitution led to a significant increase in the fluorescence quantum yield (ΦF). The unsubstituted compound exhibited a quantum yield of 0.14, whereas the trimethyl-substituted derivative showed a much higher quantum yield of 0.64 thejamesonlab.com. This enhancement is attributed to changes in the molecular geometry and electronic distribution induced by the electron-donating methyl groups, which can affect the rates of non-radiative decay pathways. These findings underscore the potential for fine-tuning the emission color and brightness of azulenyl-pyridine compounds through judicious chemical modification.
| Compound | S₂→S₀ Emission (nm) | S₁→S₀ Emission (nm) | Fluorescence Quantum Yield (ΦF) |
| 4'-(Azulen-1-yl)-2,2':6',2''-terpyridine | 435 | 530 | 0.14 |
| 4'-(4,6,8-Trimethylazulen-1-yl)-2,2':6',2''-terpyridine | 427 | 522 | 0.64 |
Temperature-Dependent Emission Studies
The emission properties of fluorescent molecules are often sensitive to temperature. For azulene and its derivatives, temperature can influence the competition between radiative (fluorescence) and non-radiative decay processes, as well as the vibrational structure of the emission bands.
Studies on azulene have shown that its S₂ fluorescence intensity can be enhanced at low temperatures. In one study, the S₂ emission intensity of azulene was observed to be approximately 2-fold higher at 77 K compared to room temperature researchgate.net. This increase in intensity at cryogenic temperatures is generally attributed to the reduction of non-radiative decay pathways that are thermally activated. At lower temperatures, molecular vibrations are dampened, which can decrease the efficiency of internal conversion and other quenching processes, leading to a higher fluorescence quantum yield.
| Temperature | Relative S₂ Fluorescence Intensity of Azulene | FWHM of S₂ Emission (nm) |
| Room Temperature | 1.0 | ~18 |
| 77 K | ~2.0 | ~9 |
Time-Resolved Spectroscopic Techniques
To gain a deeper understanding of the ultrafast processes that govern the photophysical behavior of this compound and its derivatives, time-resolved spectroscopic techniques are indispensable. These methods allow for the direct observation of the dynamics of excited states on femtosecond and picosecond timescales.
Ultrafast Time-Resolved Resonance Raman Spectroscopy
Ultrafast Time-Resolved Resonance Raman (TR³) spectroscopy is a powerful technique for probing the vibrational structure of short-lived excited states. By using a pump pulse to excite the molecule and a time-delayed probe pulse to generate the Raman spectrum, it is possible to follow the evolution of the vibrational modes as the molecule relaxes from its initially excited state. This provides detailed information about the geometry and electronic structure of the transient species.
While specific TR³ studies on this compound have not been reported, the technique has been successfully applied to other aromatic systems to elucidate reaction pathways and excited-state dynamics. For azulene derivatives, TR³ could be employed to selectively probe the vibrational modes of the S₂ and S₁ states by tuning the probe wavelength to be in resonance with the respective excited-state absorptions. This would provide direct experimental evidence for the structural changes that occur upon excitation and during the internal conversion process, offering a more complete picture of the factors that govern the Anti-Kasha's rule behavior.
Transient Absorption Spectroscopy
Transient Absorption (TA) spectroscopy, also known as flash photolysis, is a versatile technique for studying the dynamics of excited states. In a TA experiment, a short pump pulse excites the sample, and a time-delayed probe pulse measures the change in absorbance over a broad spectral range. This allows for the monitoring of the formation and decay of transient species, such as excited singlet and triplet states.
Femtosecond transient absorption studies on azulene have provided crucial insights into its ultrafast excited-state dynamics. These studies have directly observed the S₁ → Sₙ and S₂ → Sₙ absorptions, revealing electronic states that are not accessible from the ground state acs.org. The decay kinetics of these transient signals provide information about the lifetimes of the excited states and the rates of processes such as internal conversion and intersystem crossing.
For this compound, TA spectroscopy would be instrumental in determining the lifetimes of the S₂ and S₁ states and quantifying the rate of S₂→S₁ internal conversion. By analyzing the transient spectra at different time delays, it would be possible to identify the spectral signatures of each excited state and follow their population dynamics. Such experiments would provide a quantitative understanding of the competition between S₂ fluorescence and internal conversion, and how this is influenced by factors such as substitution and solvent environment.
Other Spectroscopic Characterization Methods
Fourier Transform Infrared (FTIR) Spectroscopy
Vibrational Modes of the Pyridine Moiety:
The pyridine ring in this compound is expected to exhibit several characteristic vibrational bands. The C-H stretching vibrations of the aromatic pyridine ring typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of sharp, medium-to-strong absorption bands in the 1600-1430 cm⁻¹ range. Specifically, bands around 1580 cm⁻¹, 1570 cm⁻¹, 1480 cm⁻¹, and 1435 cm⁻¹ are characteristic of the pyridine ring system. In-plane C-H bending vibrations are generally observed between 1300 cm⁻¹ and 1000 cm⁻¹, while out-of-plane C-H bending vibrations produce strong bands in the 900-650 cm⁻¹ region. The substitution at the 3-position is known to influence the exact positions and intensities of these bands.
Vibrational Modes of the Azulene Moiety:
The azulene component contributes its own unique set of vibrational frequencies to the FTIR spectrum. Similar to the pyridine ring, the aromatic C-H stretching vibrations of the azulene core are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the seven- and five-membered rings of azulene result in a series of complex absorptions in the 1600-1400 cm⁻¹ range. Due to its lower symmetry compared to naphthalene, azulene exhibits a larger number of IR-active bands. Theoretical calculations for azulene show a significant number of vibrational modes throughout the mid-infrared region. For instance, calculated harmonic vibrational frequencies for neutral azulene show prominent bands around 1542 cm⁻¹, 1488 cm⁻¹, and 1386 cm⁻¹ unica.it. Experimental studies on azulene have identified numerous vibrational frequencies, with a detailed analysis often requiring comparison with theoretical data aip.orgaip.orgsns.itaip.orgnih.govaip.org. The substitution at the 2-position will cause shifts in these characteristic frequencies.
Combined Spectrum of this compound:
The FTIR spectrum of this compound will display a superposition of the vibrational modes from both the azulene and pyridine rings, with potential shifts and coupling effects due to the direct linkage between the two aromatic systems. The high-frequency region (above 3000 cm⁻¹) will be characterized by the aromatic C-H stretching vibrations. The fingerprint region (1600-650 cm⁻¹) will be particularly complex, containing the overlapping C=C and C=N stretching vibrations, as well as various in-plane and out-of-plane bending modes from both ring systems.
A detailed assignment of the experimental spectrum would necessitate a comparison with theoretical calculations, such as those based on Density Functional Theory (DFT), to accurately attribute the observed absorption bands to specific vibrational modes of the entire molecule.
Below is an interactive data table summarizing the expected characteristic FTIR vibrational frequencies for the constituent parts of this compound, based on literature data for pyridine and calculated/experimental data for azulene.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Originating Moiety |
| Aromatic C-H Stretch | 3100 - 3000 | Pyridine & Azulene |
| C=C and C=N Ring Stretch | 1600 - 1430 | Pyridine |
| C=C Ring Stretch | 1600 - 1400 | Azulene |
| In-plane C-H Bend | 1300 - 1000 | Pyridine & Azulene |
| Out-of-plane C-H Bend | 900 - 650 | Pyridine & Azulene |
Computational and Theoretical Investigations of 3 Azulen 2 Yl Pyridine
Quantum Mechanical (QM) Calculations
Quantum mechanics is the fundamental theory used to describe the behavior of matter and energy at the atomic and subatomic levels. QM calculations for molecules involve solving the Schrödinger equation, which provides a wealth of information about molecular properties. For a molecule of the size and complexity of 3-(Azulen-2-yl)pyridine, exact solutions are not feasible, so various approximations and computational methods are employed.
Density Functional Theory (DFT) is a highly popular and versatile QM method used in chemistry and materials science. nih.gov Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. nih.gov This approach offers a favorable balance between computational cost and accuracy, making it a workhorse for studying medium to large-sized molecules.
Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in the molecule—its equilibrium geometry—must be determined. Geometry optimization is a computational process that finds the minimum energy structure on the potential energy surface.
Various computational methods can be used for this purpose:
Molecular Mechanics (MMFF94): A classical mechanics-based method that is computationally fast but less accurate than QM methods. It is often used for a preliminary optimization of large molecules.
Density Functional Theory (DFT): This is the most common approach for accurate geometry optimization. It involves selecting a functional, which approximates the exchange-correlation energy—the most complex part of the electron-electron interaction. Commonly used functionals for organic molecules include:
B3LYP: A hybrid functional that combines exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. It is known for its reliability in reproducing the geometries of a wide range of molecules. scispace.com
M06: A meta-hybrid GGA functional that often provides improved accuracy for non-covalent interactions, thermochemistry, and transition metal chemistry.
The optimization process for this compound would calculate the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for the molecule. This optimized structure is the basis for all subsequent property calculations.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons. Its spatial distribution shows where the molecule is most electron-rich and susceptible to electrophilic attack.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons. Its distribution highlights the electron-deficient regions susceptible to nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter. A small energy gap implies that the molecule can be easily excited, which is correlated with high chemical reactivity and lower kinetic stability. irjweb.com A large gap suggests high stability. irjweb.com This energy gap is also fundamental to understanding the electronic absorption spectra of the molecule.
For this compound, an FMO analysis would reveal how the electron density is distributed across the azulene (B44059) and pyridine (B92270) rings. It would be expected that the electron-rich azulene moiety would contribute significantly to the HOMO, while the more electron-deficient pyridine ring would be a major component of the LUMO.
| Parameter | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability. |
| ΔE (Gap) | Energy difference between HOMO and LUMO. | Relates to chemical reactivity, kinetic stability, and electronic transitions. |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is plotted on the surface of the molecule's electron density. Different colors are used to represent different values of the electrostatic potential:
Red: Regions of most negative potential, indicating electron-rich areas. These sites are attractive to electrophiles.
Blue: Regions of most positive potential, indicating electron-poor areas. These sites are attractive to nucleophiles.
Green/Yellow: Regions of intermediate or neutral potential.
For this compound, an MEP map would visually confirm the expected electronic characteristics. The nitrogen atom in the pyridine ring would likely be a site of negative potential (red), representing its lone pair of electrons and its role as a hydrogen bond acceptor. The five-membered ring of the azulene moiety would also show electron-rich character, while the seven-membered ring and the hydrogen atoms would exhibit more positive potential (blue). researchgate.net
Azulene is well-known for its inherent dipole moment, arising from a significant charge polarization where the five-membered ring is electron-rich (and aromatic according to Hückel's rule with 6 π-electrons) and the seven-membered ring is electron-poor. Connecting this azulene core to a pyridine ring, which is also a polar heterocycle, creates a complex pattern of charge distribution in this compound.
A charge polarization analysis, typically using population analysis methods like Mulliken or Natural Bond Orbital (NBO), would assign partial atomic charges to each atom in the molecule. This quantitative analysis would detail the extent of electron transfer and polarization between the azulene and pyridine moieties, providing a deeper understanding of the molecule's ground-state electronic structure and its significant dipole moment.
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for studying the properties of molecules in their electronic excited states. researchgate.net It is commonly used to predict and interpret UV-visible absorption spectra.
A TD-DFT calculation on this compound would provide the following information:
Excitation Energies: The energies required to promote an electron from an occupied orbital to a virtual orbital. These correspond to the wavelengths of light the molecule absorbs.
Oscillator Strengths: The theoretical intensity of each electronic transition. A high oscillator strength corresponds to a strong absorption band in the experimental spectrum.
Nature of Transitions: TD-DFT reveals which molecular orbitals are involved in a given electronic transition (e.g., HOMO → LUMO). This allows for the characterization of transitions, such as π→π* or n→π*, which is crucial for understanding the photophysical properties of the molecule.
For this compound, TD-DFT would help explain its color and photophysical behavior by detailing the electronic transitions responsible for its absorption in the visible and ultraviolet regions of the spectrum.
Time-Dependent Density Functional Theory (TDDFT) for Excited States
Simulation of UV-Vis Absorption Spectra
Time-dependent density functional theory (TD-DFT) is a powerful computational method for simulating the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. nih.govresearchgate.net For compounds analogous to this compound, such as other azulene-substituted pyridines and terpyridines, TD-DFT calculations have been instrumental in assigning the observed electronic transitions. mdpi.com
Theoretical investigations on related azulene-functionalized systems reveal that the longest wavelength absorption maxima typically originate from π–π* transitions. mdpi.com These transitions are often centered on the azulene moiety but can also exhibit some degree of charge transfer character from the azulene to the pyridine ring. The specific functional and basis set used in the TD-DFT calculations, such as B3LYP with a 6-31G(d) basis set, have been shown to provide reliable predictions of maximum absorption wavelengths (λmax) that correlate well with experimental data for similar pyridine derivatives. nih.govresearchgate.net
The simulated spectra for azulene-pyridine systems are characterized by multiple absorption bands. For instance, in related azulenyl-functionalized terpyridines, the low-energy transitions are primarily associated with the azulene unit, while higher-energy absorptions involve transitions within the pyridine or terpyridine fragments, as well as charge-transfer transitions between the azulene and pyridine moieties. mdpi.com The solvent environment also plays a role and can be modeled using approaches like the Polarizable Continuum Model (PCM) to account for shifts in the absorption bands. researchgate.net
Table 1: Representative Simulated UV-Vis Absorption Data for Analogous Azulene-Pyridine Systems (Note: This table is illustrative and based on findings for structurally similar compounds, not a direct simulation of this compound.)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Character |
| S₀ → S₁ | ~550-600 | Low | π–π* (Azulene-localized) |
| S₀ → S₂ | ~350-400 | High | π–π* with Azulene → Pyridine CT |
| S₀ → Sₓ | <350 | Variable | π–π* (Pyridine-localized), CT |
Prediction of Electronic Transitions and Charge Transfer Character
Computational studies on donor-acceptor molecules containing azulene and pyridine fragments provide insight into the nature of their electronic transitions. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding these transitions.
In azulene-pyridine systems, the HOMO is typically localized on the electron-donating azulene ring, which has a high electron density. nsf.gov Conversely, the LUMO is often distributed across the electron-accepting pyridine ring and the π-conjugated bridge. researchgate.net This spatial separation of the HOMO and LUMO is a hallmark of intramolecular charge transfer (ICT). mdpi.com
The primary electronic transition, corresponding to the longest wavelength absorption, is generally the HOMO→LUMO transition. The degree of charge transfer in this transition can be quantified by analyzing the change in electron density upon excitation. For related azulene-containing D-π-A systems, this transition possesses a significant ICT character, where electron density moves from the azulene moiety to the pyridine ring. mdpi.com
Natural Bond Orbital (NBO) analysis is another computational tool used to investigate charge transfer interactions within a molecule. researchgate.net By examining the interactions between donor (Lewis-type) and acceptor (non-Lewis-type) NBOs, it is possible to quantify the stabilization energies associated with electron delocalization and charge transfer. In molecules with a similar architecture to this compound, NBO analysis would likely reveal strong hyperconjugative interactions contributing to the charge transfer from the azulene to the pyridine ring.
Correlation of Computational Data with Experimental Observations
A critical aspect of computational chemistry is the ability to correlate theoretical data with experimentally measured properties. For this compound and its analogues, this involves linking theoretical descriptors to electrochemical behavior and using computational models to interpret photophysical phenomena.
Relating Theoretical Descriptors to Electrochemical Potentials
The electrochemical properties of a molecule, such as its oxidation and reduction potentials, are fundamentally related to its electronic structure. The energies of the HOMO and LUMO are important theoretical descriptors that can be correlated with these experimental values.
The energy of the HOMO is related to the ionization potential and, consequently, the oxidation potential of the molecule. A higher HOMO energy level suggests that the molecule is more easily oxidized. Conversely, the energy of the LUMO is related to the electron affinity and the reduction potential. A lower LUMO energy level indicates that the molecule is more readily reduced.
For a series of azulenes substituted with thiophen- or furan-vinyl-pyridine, a very good linear correlation has been demonstrated between DFT-computed HOMO/LUMO energies and experimental redox potentials. researchgate.net This relationship can be expressed by the following empirical equations, where the potentials are measured relative to a reference electrode like Fc/Fc⁺:
E(HOMO) ≈ - (E_ox vs Fc/Fc⁺ + C) E(LUMO) ≈ - (E_red vs Fc/Fc⁺ + C)
Here, C is a constant that depends on the reference electrode and experimental conditions. Such correlations allow for the prediction of the electrochemical behavior of new azulene-pyridine derivatives based on computational results. It is important to note, however, that while correlations are often observed, the absolute values of HOMO/LUMO energies are not equivalent to redox potentials. rsc.org
Table 2: Illustrative Correlation of Theoretical and Experimental Electrochemical Data for Analogous Azulene-Pyridine Derivatives (Note: The values presented are representative and based on studies of similar compounds.)
| Compound Analogue | E(HOMO) (eV) | E(LUMO) (eV) | Experimental E_ox (V) | Experimental E_red (V) |
| Analogue 1 | -5.20 | -2.15 | 0.85 | -1.90 |
| Analogue 2 | -5.15 | -2.10 | 0.80 | -1.95 |
| Analogue 3 | -5.25 | -2.20 | 0.90 | -1.85 |
Interpreting Photophysical Properties through Computational Models
Computational models are indispensable for interpreting the photophysical properties of molecules like this compound, including their absorption and emission characteristics. The unique blue color of azulene and the potential for fluorescence in its derivatives are phenomena that can be explained through theoretical calculations. espublisher.com
The attachment of a pyridine ring to the azulene core can significantly alter the electronic structure and, consequently, the photophysical properties. espublisher.com TD-DFT calculations on related systems have shown that the introduction of substituents can change the nature of the excited states. For instance, the S₁ state, from which fluorescence typically occurs, can be influenced by the degree of charge transfer.
In azulene derivatives, the S₀ → S₁ transition is often weak, which accounts for the low intensity of the long-wavelength absorption band. However, the introduction of electron-donating or -accepting groups can increase the intensity of this transition by making it more "allowed." mdpi.com Computational studies on analogous systems indicate that the fluorescence properties are determined by a combination of azulene-centered valence-state excitations and azulene-to-pyridine charge-transfer transitions. mdpi.com
By analyzing the calculated potential energy surfaces of the ground and excited states, it is possible to understand the mechanisms of radiative (fluorescence) and non-radiative decay. For example, the planarity of the molecule in the excited state, which can be assessed computationally, can have a significant impact on the fluorescence quantum yield. A more rigid, planar structure often leads to higher emission efficiency.
Chemical Reactivity and Derivatization Strategies for 3 Azulen 2 Yl Pyridine
Regioselective Functionalization of the Azulene (B44059) Moiety
The azulene core of the molecule is characterized by a significant polarization of its π-electron system. The five-membered ring possesses a high electron density, making it susceptible to electrophilic attack, while the seven-membered ring is electron-deficient, rendering it prone to nucleophilic reactions.
The five-membered ring of the azulene system is highly activated towards electrophilic aromatic substitution (SEAr), with the C-1 and C-3 positions being the most reactive sites. acs.org This heightened reactivity is a consequence of the significant contribution of the cyclopentadienyl (B1206354) anion character to the electronic structure of the five-membered ring. In 2-substituted azulenes like 3-(azulen-2-yl)pyridine, electrophilic attack is anticipated to occur at the vacant and highly nucleophilic C-1 and C-3 positions.
Various electrophilic substitution reactions can be employed to functionalize these positions. The specific regioselectivity between the C-1 and C-3 positions can be influenced by the nature of the electrophile and the reaction conditions.
Table 1: Examples of Electrophilic Substitution Reactions on Azulene Systems
| Reaction Type | Electrophile/Reagents | Position(s) of Substitution | Product Type |
|---|---|---|---|
| Iron-mediated Alkylation | Cationic η⁵-iron carbonyl dienyl complexes | 1 and/or 3 | Alkylated azulenes acs.org |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 1 and/or 3 | Azulene-carboxaldehydes |
| Acylation | Acyl chlorides, Lewis acid | 1 and/or 3 | Acyl azulenes mdpi.com |
Nucleophilic Substitution Reactions (SNAz) at the Seven-Membered Ring
In stark contrast to the five-membered ring, the seven-membered ring of the azulene moiety is electron-deficient and behaves as an electrophile. mdpi.com This allows for nucleophilic addition reactions, which, when followed by an oxidation step, result in a formal nucleophilic substitution of a hydrogen atom (SNAz). mdpi.comsciforum.net The positions most susceptible to nucleophilic attack on the seven-membered ring are C-4, C-6, and C-8.
One notable example of this reactivity is the Vicarious Nucleophilic Substitution (VNS) reaction. In this process, azulene reacts with carbanions that possess a leaving group, leading to the formation of substituted azulenes at the C-4 and C-6 positions. sciforum.net The presence of electron-withdrawing groups on the five-membered ring can further enhance the reactivity of the seven-membered ring towards nucleophiles. sciforum.net
Table 2: Nucleophilic Substitution Reactions on the Azulene Seven-Membered Ring
| Reaction Type | Nucleophile/Reagents | Position(s) of Substitution | Product Type |
|---|---|---|---|
| Vicarious Nucleophilic Substitution (VNS) | Carbanions with leaving groups (e.g., from chloromethanesulfonamides) | 4 and 6 | Substituted azulenes sciforum.net |
| VNS Hydroxylation | t-BuOOH, KOBuᵗ, liq. NH₃/THF | 6 | 6-Hydroxyazulenes sciforum.net |
Metalation at Position 2 and Subsequent Transformations
The specified metalation at position 2 of the azulene moiety in this compound is not a direct C-H activation process, as this position is already substituted with the pyridine (B92270) ring. Functionalization via metalation of the azulene ring typically involves the deprotonation of the highly acidic C-1 and C-3 positions. However, the concept of metalation can also be applied to generate organometallic azulene species for cross-coupling reactions. For instance, azulenylzinc compounds can be prepared and subsequently used in Negishi cross-coupling reactions, where the azulene moiety acts as the organometallic component. mdpi.com This strategy allows for the introduction of various substituents onto the azulene core.
Bromination of azulene is an electrophilic substitution reaction that, in line with the general reactivity pattern, targets the electron-rich five-membered ring. The reaction typically proceeds with high regioselectivity for the C-1 and C-3 positions. The selectivity between these two positions can be controlled by the reaction conditions and the steric and electronic properties of any existing substituents. For a 2-substituted azulene, the incoming bromine electrophile would be directed to one of the vacant C-1 or C-3 positions. While specific studies detailing the bromination of this compound are limited, the principles of electrophilic halogenation on the azulene nucleus are well-established. mdpi.com
Reactivity of the Pyridine Moiety
The pyridine ring in this compound is an electron-deficient aromatic system. The nitrogen atom introduces a permanent dipole, reduces the electron density at the ortho (C-2, C-6) and para (C-4) positions, and renders the ring less susceptible to electrophilic substitution compared to benzene. Conversely, it activates the ring for nucleophilic substitution.
The lone pair of electrons on the pyridine nitrogen atom allows it to function as a nucleophile and a base. It can react with alkylating agents, such as alkyl halides, in a classical Menshutkin reaction to yield a quaternary pyridinium (B92312) salt. nih.gov The feasibility of this reaction in this compound depends on the nucleophilicity of the nitrogen atom, which is modulated by the electronic effect of the azulen-2-yl substituent. Although the term "attempted" might suggest potential difficulties, related studies on azulene-1-azo-pyridines have demonstrated that selective N-alkylation of the pyridine ring proceeds efficiently in good yields with a range of alkyl, benzyl, and allyl halides. researchgate.netresearchgate.net This indicates that the presence of an azulene substituent does not inherently preclude N-alkylation.
Table 3: N-Alkylation of Azulenyl-Substituted Pyridines
| Substrate | Alkylating Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| 3-(Azulen-1-yldiazenyl)pyridine | Methyl, Butyl, Allyl, or Benzyl halides | Refluxing chloroform | N-Alkyl-3-(azulen-1-yldiazenyl)pyridinium halide | Good researchgate.net |
Synthetic Routes for Derivatization of this compound
The unique electronic properties of the azulene and pyridine rings within the this compound scaffold allow for a variety of derivatization strategies. The electron-rich five-membered ring and electron-poor seven-membered ring of the azulene moiety, coupled with the electron-deficient nature of the pyridine ring, provide multiple sites for selective chemical modifications. These derivatizations are crucial for fine-tuning the molecule's properties for applications in materials science and medicinal chemistry.
Palladium-Promoted Substitutions
Palladium-catalyzed reactions are powerful tools for the functionalization of aromatic systems, and this compound is a suitable substrate for such transformations. The pyridine nitrogen can influence the reactivity of the pyridine ring, and the azulene moiety offers additional sites for substitution.
One common palladium-catalyzed reaction is the direct C-H arylation. For instance, imidazo[1,2-a]pyridine derivatives have been successfully coupled with 4-bromo-2,2-dialkyl-substituted 2H-chromenes using a ligand-free palladium catalyst under microwave irradiation, affording good to excellent yields of the corresponding 3-substituted products nih.gov. This suggests that the pyridine ring of this compound could undergo similar C-H functionalization at positions ortho or meta to the nitrogen atom, depending on the directing effects of the azulenyl substituent and the specific reaction conditions.
Furthermore, the pyridine nitrogen can play a role in the mechanism of palladium-catalyzed reactions. In a study on the Suzuki coupling of a Schiff base derived from 4-methylpyridin-2-amine, the pyridine nitrogen was found to facilitate the hydrolysis of the imine linkage by coordinating to the palladium catalyst and increasing the electrophilicity of the imine carbon mdpi.com. While this particular study focuses on a different pyridine derivative, it highlights the potential for the pyridine nitrogen in this compound to influence the outcome of palladium-catalyzed cross-coupling reactions.
The synthesis of new chiral pyridine-phosphine ligands for enantioselective palladium-catalyzed allylic substitution reactions has also been reported researchgate.net. This indicates the potential to develop chiral derivatives of this compound that could act as ligands in asymmetric catalysis.
| Reaction Type | Catalyst/Reagents | Potential Outcome on this compound |
| Direct C-H Arylation | Pd(OAc)₂, Ligand, Base | Introduction of aryl groups onto the pyridine ring. |
| Suzuki Coupling | Pd(PPh₃)₄, Arylboronic acid, Base | Formation of C-C bonds at halogenated positions. |
| Allylic Substitution | [Pd(η³-C₃H₅)Cl]₂, Chiral Ligand | Enantioselective introduction of substituents. |
Use of Silylating Reagents for Hydroxyl/Amine/Amide Functional Groups
The introduction of hydroxyl, amine, or amide functionalities onto the this compound core would open up further avenues for derivatization. These functional groups can be protected or activated using silylating reagents, which are known to be effective for pyridine-containing molecules.
The direct C-H silylation of pyridines has been achieved with high regioselectivity. For example, a rhodium-aluminum complex has been shown to catalyze the C2-selective mono-silylation of various pyridines rsc.org. This method could potentially be applied to silylate the pyridine ring of this compound, providing a handle for further transformations. Silyl groups are stable and can be converted into a variety of other functional groups rsc.org.
While the direct silylation of hydroxyl, amine, or amide groups on a pre-functionalized this compound is a standard protection strategy, the introduction of silyl groups directly onto the aromatic core offers a more versatile approach to diversification. These silylpyridines can then participate in cross-coupling reactions to introduce a wide range of substituents.
| Silylating Reagent | Functional Group | Purpose |
| Hexamethyldisilazane (HMDS) | -OH, -NH₂, -CONH- | Protection of functional groups. |
| Triethylsilylborane (Et₃Si-B(pin)) | C-H bond | Direct functionalization of the pyridine ring. |
Cross-Coupling Methodologies for Diversification
Cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable for the diversification of this compound. The azulene moiety, in particular, can be functionalized using these methods.
Azulenesulfonium salts, which can be prepared from the corresponding azulenes via electrophilic aromatic substitution, have been demonstrated to be effective pseudohalides in Suzuki-Miyaura cross-coupling reactions researchgate.net. This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 1- and 3-positions of the azulene ring. This strategy could be employed to synthesize a library of this compound derivatives with diverse substituents on the azulene core.
The Suzuki-Miyaura cross-coupling has also been utilized in the synthesis of azulene-containing π-conjugated systems. For instance, 2-chloro-1-nitroazulene has been coupled with a diboronic ester to afford a bis(1-nitroazulene) derivative nsf.gov. This demonstrates the feasibility of using halogenated azulene precursors in cross-coupling reactions to build larger molecular architectures.
| Cross-Coupling Reaction | Key Reagents | Potential Application for this compound |
| Suzuki-Miyaura | Palladium catalyst, Boronic acid/ester, Base | Arylation/heteroarylation of halogenated or sulfonium salt derivatives. |
| Stille | Palladium catalyst, Organostannane | Introduction of various organic groups. |
Precursor Transformation into Heteroaromatics
Derivatives of this compound can serve as precursors for the synthesis of larger, fused heteroaromatic systems. The unique reactivity of the azulene ring system can be exploited to construct novel polycyclic aromatic compounds with interesting electronic and photophysical properties.
A notable example is the synthesis of azulene- and pyridine-fused heteroaromatics through the reductive cyclization of a 1-nitroazulene precursor nsf.govnih.govresearchgate.net. This reaction, which can be promoted by reagents like triphenylphosphine, leads to the formation of a seven-ring fused system with 30π electrons nih.govresearchgate.net. Theoretical calculations and experimental studies have shown that these azulene-pyridine-fused heteroaromatics have potential as semiconductor materials nsf.govnih.govresearchgate.net. By strategically placing a nitro group on the azulene moiety of a this compound derivative, similar intramolecular cyclizations could be envisioned to generate novel, extended π-systems.
This approach highlights a powerful strategy for leveraging the inherent reactivity of the azulene core to build complex, functional heteroaromatic molecules from relatively simple this compound precursors.
| Precursor Functional Group | Reaction Type | Product Type |
| 1-Nitro group on azulene | Reductive Cyclization | Fused Azulene-Pyridine Heteroaromatics |
Coordination Chemistry of 3 Azulen 2 Yl Pyridine
Ligand Design and Coordination Modes
There is currently no published research on the design of 3-(Azulen-2-yl)pyridine as a ligand or its expected coordination modes with various metal centers.
Formation of Transition Metal Complexes
No specific transition metal complexes of this compound have been synthesized or characterized in the scientific literature.
Self-Assembly of Coordination Polymers
The potential for this compound to act as a building block for the self-assembly of coordination polymers has not been investigated.
Influence of Coordination on Electronic and Photophysical Properties
As no metal complexes of this compound have been reported, the effects of metal coordination on its electronic and photophysical properties remain unknown.
Further research is required to synthesize and characterize this intriguing molecule and to explore its potential as a ligand in the vast and dynamic field of coordination chemistry. Such studies would be essential to uncover the unique properties that the azulenyl-pyridine scaffold may offer in the development of new materials with interesting optical, electronic, or catalytic properties.
Future Research Directions and Outlook for 3 Azulen 2 Yl Pyridine
Development of Novel Synthetic Pathways for Regio- and Stereocontrol
The synthesis of functionalized azulene (B44059) and pyridine (B92270) derivatives remains a significant area of research. mdpi.comnorthumbria.ac.uk For 3-(Azulen-2-yl)pyridine, future synthetic efforts must focus on methodologies that offer precise control over the placement of substituents on both the azulene and pyridine rings. Current synthetic routes can be limited in scope, yield, and functional group tolerance. The development of novel catalytic cross-coupling reactions or advanced cyclization strategies could provide more efficient and versatile access to a wider library of derivatives. mdpi.com
A key challenge is achieving regioselectivity, particularly in reactions involving the azulene moiety, which has multiple reactive positions. nih.govacs.org Future research should aim to develop synthetic protocols that can selectively functionalize specific positions of the azulene nucleus while it is coupled to the pyridine ring. Furthermore, for derivatives with chiral centers, the development of asymmetric syntheses will be crucial to explore their potential in stereoselective applications, such as chiral sensing or asymmetric catalysis. This will involve designing new chiral catalysts or employing chiral auxiliaries that are effective for this specific heterocyclic system.
In-depth Understanding of Excited State Dynamics and Photochemical Mechanisms
Azulene is well-known for its unusual photophysical properties, including its distinctive blue color and anti-Kasha fluorescence (emission from the second excited singlet state, S2). nih.govacs.org The linkage to a pyridine ring introduces new electronic perturbations and potential deactivation pathways for the excited state. A comprehensive understanding of the excited state dynamics of this compound is currently lacking.
Future research should employ a combination of advanced spectroscopic techniques and high-level computational modeling to map the photochemical landscape of this molecule. Time-resolved spectroscopy on the femtosecond scale can uncover the intricate details of processes like intersystem crossing and internal conversion. rsc.orgrsc.org Computational studies, using methods such as State-Averaged Complete Active Space Self-Consistent Field (SA-CASSCF) theory, can elucidate the mechanisms of photoisomerization and other photochemical reactions, similar to work done on related azo compounds. mdpi.com Key questions to address include how the pyridine unit modifies the S2 emission of the azulene core, the nature of charge-transfer states, and the quantum yields of various photophysical and photochemical processes. rsc.org
Exploration of Advanced Functional Materials Beyond Current Applications
The intrinsic properties of the azulene-pyridine scaffold suggest its potential in a variety of advanced materials. Azulene derivatives have been investigated as building blocks for molecular switches, organic transistors, and supramolecular assemblies. nih.govnih.gov The incorporation of the pyridine moiety adds a site for protonation and metal coordination, opening doors to new functionalities.
Future research should explore the application of this compound in areas that leverage this dual character. For example, its proton-responsive optical and electronic properties could be harnessed to create sensitive chemical sensors. As a ligand in organometallic chemistry, it could form the basis for novel catalysts, magnetic materials, or electrochemically active polymers. The potential for this compound in organic field-effect transistors (OFETs) and other optoelectronic devices remains largely unexplored and represents a significant avenue for future investigation. acs.org
Rational Design of Derivatives for Tuned Electronic and Optical Properties
The electronic and optical properties of this compound can be precisely controlled through chemical modification. The rational design of new derivatives with tailored properties is a key future direction that will be heavily reliant on computational chemistry. nih.gov By adding electron-donating or electron-withdrawing groups at specific positions on either the azulene or pyridine rings, researchers can tune the molecule's HOMO-LUMO energy gap, absorption and emission wavelengths, and nonlinear optical (NLO) responses. nih.govrsc.org
Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict the effects of different substituents on the molecule's properties before undertaking complex syntheses. researchgate.net This predictive power allows for a more targeted approach to designing molecules for specific applications, such as blue-emitting materials for organic light-emitting diodes (OLEDs) or chromophores with large second-order NLO properties for photonic devices. nih.govrsc.org A systematic study correlating the structural modifications with the resulting photophysical properties will be essential for establishing clear structure-property relationships. rsc.org
Integration into Supramolecular Architectures and Nanomaterials
Supramolecular chemistry offers a powerful bottom-up approach to creating complex and functional nano-architectures from molecular building blocks. mdpi.com The pyridine nitrogen atom in this compound is an excellent coordination site for metal ions and a hydrogen bond acceptor, making it an ideal candidate for integration into supramolecular systems. mdpi.comnih.gov
Future research will likely focus on using this compound as a ligand to construct a variety of supramolecular structures, including metal-organic frameworks (MOFs), coordination polymers, and discrete macrocycles. rsc.org These organized assemblies could exhibit emergent properties not present in the individual molecule, such as porous structures for gas storage, defined cavities for host-guest chemistry, or aligned chromophores for enhanced electronic conductivity. The self-assembly of these molecules on surfaces could also lead to the formation of functional thin films and nanomaterials with applications in electronics and sensing.
Q & A
Q. What safety protocols are critical when handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
